molecular formula C22H28N6O7 B12436349 [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B12436349
M. Wt: 488.5 g/mol
InChI Key: UMWCZUCRFYVVAW-UHFFFAOYSA-N
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Description

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a hydroxypropyl group and a butanoate ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves multiple steps, starting with the preparation of the purine base. The purine base is then reacted with a hydroxypropyl group under controlled conditions to form the intermediate compound. This intermediate is further esterified with 3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, automated control systems, and stringent quality control measures to ensure consistency and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes and molecular interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for producing high-value products in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with DNA polymerase can inhibit viral replication, while its binding to specific proteins can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral drug.

    Ganciclovir: Another antiviral compound with a similar structure.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to its combination of a purine base with a hydroxypropyl group and a butanoate ester

Properties

Molecular Formula

C22H28N6O7

Molecular Weight

488.5 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)

InChI Key

UMWCZUCRFYVVAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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